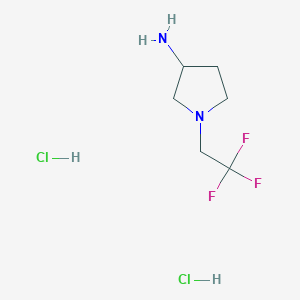

1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine dihydrochloride

Beschreibung

Historical Context of Trifluoroethylated Pyrrolidine Derivatives

The development of trifluoroethylated pyrrolidine derivatives emerged from the broader historical evolution of organofluorine chemistry, which experienced significant advancement following World War II. The field of fluorinated heterocyclic compounds is considered relatively young, with intensive development of synthetic chemistry for fluorinated heterocycles beginning only in the post-war era. The foundational work in trifluoromethyl group chemistry can be traced back to F. Lehmann in 1927, who first investigated trifluoromethyl groups in relationship to biological activity. This early research laid the groundwork for understanding how fluorine incorporation could dramatically alter the properties of organic molecules.

The evolution of trifluoromethylation methods progressed through several key historical milestones. Frédéric Swarts developed an early synthetic method in 1892 using antimony fluoride, where benzotrichloride was reacted with SbF3 to form fluorinated products. During the 1930s, significant industrial advancement occurred when Kinetic Chemicals and IG Farben replaced SbF3 with hydrogen fluoride in their processes. The McLoughlin-Thrower reaction, developed in 1968, represented an early coupling reaction using iodofluoroalkanes, iodoaromatic compounds and copper, which was later adapted by Kobayashi and Kumadaki in 1969 specifically for trifluoromethylations.

A crucial breakthrough came in 1984 when Ingo Ruppert reported the preparation of trifluoromethyltrimethylsilane, followed by Prakash and Olah's work in 1989 demonstrating activation of this reagent by fluoride to perform nucleophilic trifluoromethylation of carbonyl compounds. These methodological advances directly influenced the development of trifluoroethylated pyrrolidine derivatives by providing reliable synthetic pathways for introducing trifluoroethyl groups into heterocyclic systems. The synthesis of 2-trifluoromethylated 3-pyrrolines and pyrrolidines through decarboxylative [3+2] cycloaddition using 3,3,3-trifluoroalanine represents a more recent advancement in this field, demonstrating the continued evolution of synthetic approaches to these important compound classes.

Significance of 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine Dihydrochloride in Chemical Research

This compound occupies a position of considerable significance within contemporary chemical research due to its unique structural features and potential applications across multiple scientific domains. The compound serves as a key representative of fluorinated heterocyclic amines that demonstrate enhanced properties compared to their non-fluorinated counterparts. Research has established that the trifluoroethyl group contributes substantially to the compound's binding affinity to specific molecular targets, which may include enzymes or receptors, thereby modulating their activity and leading to various biological effects such as enzyme inhibition or receptor activation.

The pharmaceutical development applications of this compound class have been extensively documented, with trifluoroethylated pyrrolidines serving as crucial intermediates in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders due to their unique structural properties. The compound's significance extends beyond pharmaceutical applications to include agrochemical formulations, where it contributes to the creation of innovative pesticides and herbicides by improving their stability and bioavailability in agricultural applications. The enhanced chemical resistance and thermal stability imparted by the trifluoroethyl group make these compounds valuable in material science applications, particularly in the production of advanced materials such as polymers and coatings.

| Application Domain | Specific Benefits | Research Impact |

|---|---|---|

| Pharmaceutical Development | Enhanced metabolic stability, improved binding affinity | Drug targeting neurological disorders |

| Agrochemical Formulations | Increased stability, enhanced bioavailability | Advanced pesticide and herbicide development |

| Material Science | Chemical resistance, thermal stability | Polymer and coating applications |

| Organic Synthesis | Versatile reagent properties | Complex molecule formation |

The compound's role in advancing organic synthesis methodology cannot be understated, as it acts as a valuable reagent in organic synthesis, facilitating the formation of complex molecules and enabling researchers to explore new chemical reactions and pathways. This versatility has made it an important tool for investigating the effects of fluorination on molecular behavior and reactivity, contributing to the development of new materials and compounds in fluorine chemistry studies.

Classification within Fluorinated Heterocyclic Compounds

This compound belongs to the specialized category of fluorinated heterocyclic compounds, which represents a distinct subclass within the broader field of heterocyclic chemistry. Heterocycles constitute a large group of organic compounds that play important roles in all aspects of pure and applied chemistry, with fluorinated heterocycles representing a relatively recent but rapidly growing area of research. The compound's classification can be understood through multiple structural and functional perspectives that define its position within the chemical taxonomy.

From a structural standpoint, the compound is classified as a pyrrolidine derivative, which places it within the five-membered nitrogen-containing heterocycle family. Pyrrolidine derivatives have been recognized as versatile scaffolds for novel drug discovery applications, with their significance stemming from the unique conformational properties and biological activities associated with the pyrrolidine ring system. The specific substitution pattern in this compound, featuring both an amine functional group and a trifluoroethyl substituent, classifies it as a polyfunctional heterocyclic amine.

The fluorinated nature of the compound places it within the category of organofluorine compounds, specifically those containing trifluoroethyl groups. This classification is significant because trifluoromethylated compounds have gained importance in the pharmaceutical industry and agrochemicals, with several notable pharmaceutical compounds incorporating trifluoromethyl or related fluorinated groups. The presence of the trifluoroethyl moiety enhances the compound's lipophilicity and metabolic stability, characteristics that are highly valued in drug development applications.

The dihydrochloride salt form adds another layer to the compound's classification, placing it within the category of pharmaceutical salts or salt forms of organic compounds. This classification is important for understanding the compound's solubility characteristics, stability profile, and potential formulation properties. The dihydrochloride form typically provides enhanced water solubility compared to the free base form, making it more suitable for various research and potential therapeutic applications.

| Classification Category | Specific Class | Key Characteristics |

|---|---|---|

| Heterocyclic Type | Five-membered nitrogen heterocycle | Pyrrolidine ring system |

| Functional Group | Polyfunctional amine | Primary amine and tertiary nitrogen |

| Fluorinated Category | Trifluoroethyl derivative | Enhanced lipophilicity and stability |

| Salt Form | Dihydrochloride salt | Improved solubility and stability |

The compound also falls within the broader classification of small molecule building blocks used in medicinal chemistry research. This classification recognizes its utility as a synthetic intermediate and its potential role in the development of more complex pharmaceutical entities. The unique combination of structural features present in this compound makes it a valuable representative of modern fluorinated heterocyclic chemistry, embodying the principles of structure-based design that are central to contemporary drug discovery and chemical research methodologies.

Eigenschaften

IUPAC Name |

1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3N2.2ClH/c7-6(8,9)4-11-2-1-5(10)3-11;;/h5H,1-4,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRYMVOXOYVAWEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC(F)(F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

“1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine dihydrochloride” is a chemical compound with the molecular formula C6H13Cl2F3N2. It has a molecular weight of 241.08 . The compound is a salt, as indicated by the term “dihydrochloride”, meaning it contains two chloride ions. The “1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine” part of the name indicates the structure of the organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “1-(2,2,2-Trifluoroethyl)” indicates that a 2,2,2-trifluoroethyl group is attached to the first carbon of the pyrrolidine ring. The “3-amine” indicates that an amine group (-NH2) is attached to the third carbon of the ring .

The compound is a powder and it is stored at room temperature .

Biochemische Analyse

Biochemical Properties

1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine dihydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s trifluoroethyl group is known to enhance its binding affinity to certain enzymes, potentially acting as an inhibitor or activator depending on the context. For instance, it may interact with enzymes involved in neurotransmitter synthesis, altering their activity and impacting biochemical pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell surface receptors and intracellular proteins can lead to changes in signal transduction, affecting processes such as cell growth, differentiation, and apoptosis. Additionally, it may alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may bind to active sites of enzymes, either inhibiting or activating their function. This binding can lead to conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound may result in cumulative effects on cellular processes, potentially leading to changes in cell behavior and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound may exhibit toxic or adverse effects, impacting the health and function of the organism.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with biochemical pathways. These interactions can affect the overall metabolic balance within cells and tissues.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cell membranes and within cellular compartments. The compound’s localization and accumulation can influence its activity and function, as well as its potential effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in certain subcellular locations can influence its interactions with biomolecules and its overall impact on cellular processes.

Biologische Aktivität

1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine dihydrochloride, also known as (S)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C6H13Cl2F3N2

- Molecular Weight : 241.09 g/mol

- CAS Number : 1568230-59-0

- IUPAC Name : (S)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride

The trifluoroethyl group in the compound enhances its lipophilicity and biological activity. Fluorinated compounds have been shown to improve interactions with biological targets due to their unique electronic properties. The presence of the pyrrolidine ring allows for potential interactions with various receptors and enzymes, contributing to its pharmacological effects.

Anticancer Potential

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit anticancer activity. For instance, compounds similar to 1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine have demonstrated cytotoxic effects in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | FaDu | 10.5 | Apoptosis induction |

| Study B | MCF7 | 8.3 | Cell cycle arrest |

Neuroprotective Effects

There is emerging evidence suggesting that pyrrolidine derivatives may possess neuroprotective properties. These compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. Inhibition of these enzymes leads to increased levels of acetylcholine, potentially enhancing cognitive function.

Case Studies

-

Cytotoxicity in Cancer Models

- A study evaluated the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells. The compound exhibited significant cytotoxicity compared to standard chemotherapeutics like bleomycin.

-

Neuroprotective Activity

- Research demonstrated that this compound could inhibit AChE effectively, showing promise as a treatment for Alzheimer's disease by preventing the breakdown of acetylcholine.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Trifluoroethyl Group : Enhances binding affinity and selectivity towards biological targets.

- Pyrrolidine Ring : Facilitates interaction with neurotransmitter receptors and enzymes.

Vergleich Mit ähnlichen Verbindungen

Key Structural and Functional Differences

Trifluoroethyl vs. Aromatic derivatives (e.g., nitrophenyl, chlorophenyl) may exhibit higher π-π stacking interactions, useful in targeting enzymes or receptors with hydrophobic pockets.

Cycloalkyl vs.

Fused Ring Systems: The pyrrolopyridine-based compound (CAS 2138541-31-6) has a planar fused-ring system, enabling interactions with nucleic acids or kinases, unlike the non-planar pyrrolidine scaffold of the target compound.

Salt Form and Solubility: All compounds are dihydrochloride salts, enhancing aqueous solubility.

Vorbereitungsmethoden

Multi-Step Synthesis via Pyrrolidin-2-one Intermediates

A well-documented method involves the synthesis of 3-(2,2,2-trifluoro-1-hydroxyethylidene)pyrrolidin-2-one as a key intermediate, followed by reduction and further functionalization to yield the target amine.

Procedure Summary:

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Sodium hydride (20 mmol), THF, trifluoromethyl ethyl acetate (12 mmol), pyrrolidone derivative (10 mmol), room temp, 24 h | Formation of 3-(2,2,2-trifluoro-1-hydroxyethylidene)pyrrolidin-2-one by nucleophilic addition | 50-90 |

| 2 | NaBH4 (15 mmol), methanol, 0 °C to room temp, 2 h | Reduction of the hydroxyethylidene intermediate to 3-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one | Not purified, crude used directly |

| 3 | Et3N (10 mmol), CH2Cl2, methanesulfonyl chloride (15 mmol), -78 °C to room temp, stirring overnight | Mesylation to activate the hydroxyl group | Not specified |

| 4 | Further reaction steps including amination and purification by column chromatography | Final conversion to 1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine | 55-87 |

- The organic phases are typically extracted with ethyl acetate, washed with saturated brine, and dried over sodium sulfate before concentration under reduced pressure.

- Purification is achieved by silica gel column chromatography.

- The pH is adjusted to acidic conditions (pH ~3) during workup to facilitate product isolation.

Direct Reaction of Pyrrolidine with 2,2,2-Trifluoroethylamine

An alternative and more straightforward industrial approach involves the direct reaction of pyrrolidine with 2,2,2-trifluoroethylamine under controlled conditions.

- Reaction of pyrrolidine with 2,2,2-trifluoroethylamine in suitable solvents.

- Use of catalysts or controlled temperature to optimize the secondary amine formation.

- Subsequent purification by crystallization to obtain the dihydrochloride salt.

This method is advantageous for scale-up due to fewer steps and simpler purification, producing the compound with high purity suitable for pharmaceutical applications.

Enantioselective Synthesis of (S)-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine Dihydrochloride

For the chiral version, (S)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride, specialized synthetic routes are employed:

- Starting from chiral pyrrolidine derivatives.

- Use of palladium-catalyzed Buchwald-Hartwig amination to form the secondary amine bond.

- Careful control of stereochemistry during the coupling step.

This method provides enantiomerically enriched products with high stereoselectivity, critical for medicinal chemistry applications.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Multi-step via pyrrolidin-2-one | Pyrrolidone derivative, trifluoromethyl ethyl acetate | NaH, NaBH4, MsCl, Et3N | RT to -78 °C, 24 h to overnight | 50-90% (intermediates), 55-87% (final) | Requires chromatography; multi-step |

| Direct amination | Pyrrolidine, 2,2,2-trifluoroethylamine | Catalyst (varies) | Controlled temp, solvent | Not explicitly reported | Simpler, scalable, crystallization purification |

| Enantioselective Buchwald-Hartwig | Chiral pyrrolidine derivative, aryl halide | Pd catalyst, ligand | Elevated temp, inert atmosphere | Moderate to high | Stereoselective, palladium-catalyzed |

Research Findings and Notes

- The multi-step method involving trifluoromethyl ethyl acetate and pyrrolidin-2-one intermediates is well-documented with yields up to 90% for intermediates and good overall yields after purification.

- Direct amination methods provide industrially viable routes with fewer steps and easier purification but require optimization of reaction conditions and catalysts to maximize yield and purity.

- Enantioselective synthesis using Buchwald-Hartwig coupling is effective for producing chiral amines with high stereochemical purity, important for pharmaceutical research.

- Purification techniques commonly involve solvent extraction, washing with brine, drying over sodium sulfate, and column chromatography or crystallization.

- Salt formation (dihydrochloride) is typically achieved by treatment with hydrochloric acid to enhance stability and handling of the final compound.

- Royal Society of Chemistry Supplementary Data on trifluoroethyl pyrrolidine derivatives preparation.

- EvitaChem product synthesis summary for 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine.

- EvitaChem product data on (S)-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine dihydrochloride.

- Additional literature on palladium-catalyzed amination and fluorinated amine synthesis.

Q & A

Q. Notes

- Avoid commercial synthesis protocols; prioritize peer-reviewed methodologies (e.g., J. Med. Chem., Org. Process Res. Dev.).

- Fluorine’s electron-withdrawing effects necessitate tailored analytical conditions (e.g., -NMR at 470 MHz) .

- Cross-validate computational predictions with empirical data to resolve structural-activity ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.